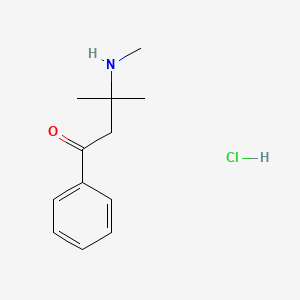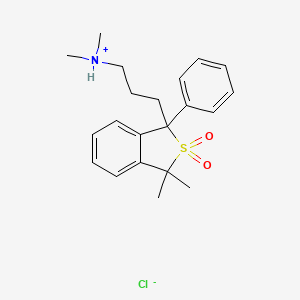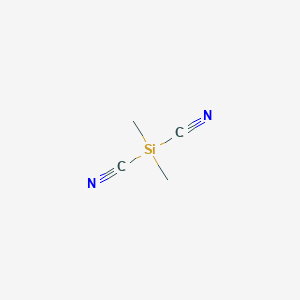
Silanedicarbonitrile, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyanodimethylsilane is an organosilicon compound with the molecular formula C_4H_6N_2Si It is characterized by the presence of two cyano groups attached to a silicon atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyanodimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium cyanide in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
(CH3)2SiCl2+2NaCN→(CH3)2Si(CN)2+2NaCl
Industrial Production Methods: On an industrial scale, the production of dicyanodimethylsilane typically involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat management. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dicyanodimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH_4) is often used as a reducing agent.
Substitution: Halides like sodium chloride or alkoxides such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO_2) and other silicon-containing by-products.
Reduction: Dimethylsilylamine derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dicyanodimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Research is ongoing into its potential use in the modification of biomolecules for improved stability and functionality.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of dicyanodimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups can participate in nucleophilic addition or substitution reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Dichlorodimethylsilane: Similar in structure but with chlorine atoms instead of cyano groups.
Dimethyldichlorosilane: Another related compound with different reactivity due to the presence of chlorine atoms.
Cyanotrimethylsilane: Contains one cyano group and three methyl groups attached to silicon.
Uniqueness: Dicyanodimethylsilane is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other organosilicon compounds
Properties
CAS No. |
5158-09-8 |
|---|---|
Molecular Formula |
C4H6N2Si |
Molecular Weight |
110.19 g/mol |
IUPAC Name |
[cyano(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C4H6N2Si/c1-7(2,3-5)4-6/h1-2H3 |
InChI Key |
XRRLRPCAMVHBDK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


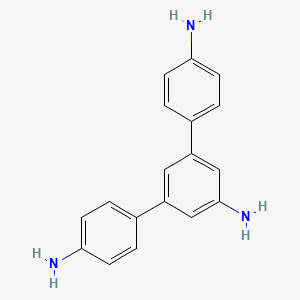
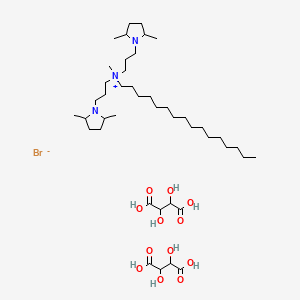
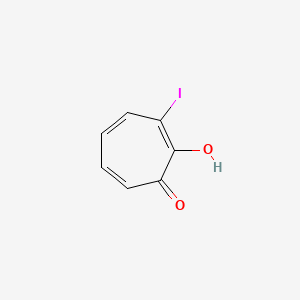
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
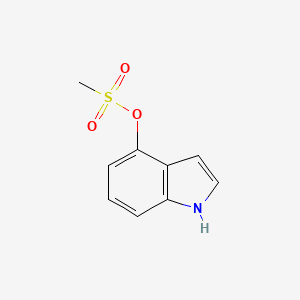

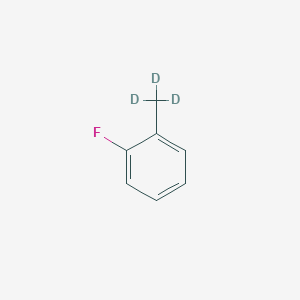
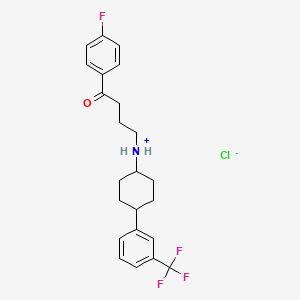
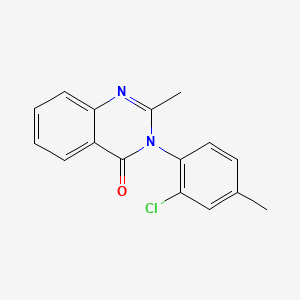
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
